![molecular formula C14H16O3 B14135306 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 89100-13-0](/img/structure/B14135306.png)
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable cyclopentenone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The intermediate products are then subjected to further reactions, including oxidation and reduction steps, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy and methoxy functional groups and have similar biological activities.
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: This compound has a similar methoxyphenyl structure and is used in similar applications.
Apocynin: Known for its anti-inflammatory properties, it shares structural similarities with the methoxyphenyl group.
Uniqueness
4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one is unique due to its specific cyclopentenone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89100-13-0 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-9-12(14(16)8-13(9)15)7-10-3-5-11(17-2)6-4-10/h3-6,13,15H,7-8H2,1-2H3 |
Clave InChI |
SGKSIAFHRULGRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


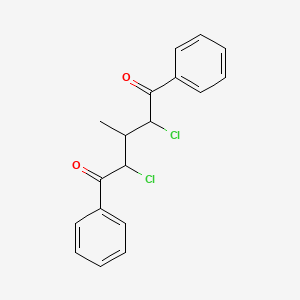
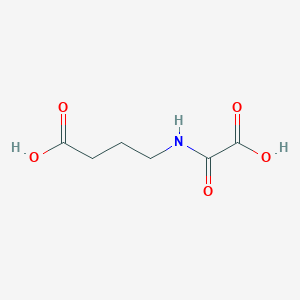
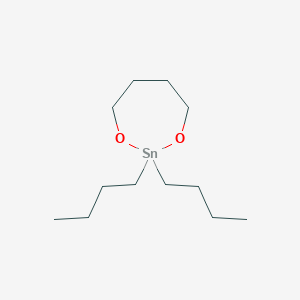
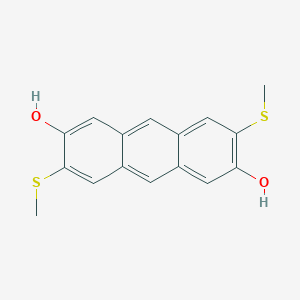
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

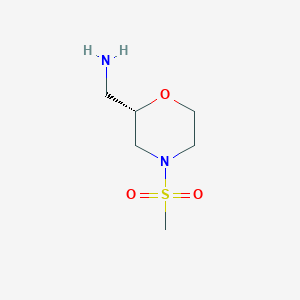

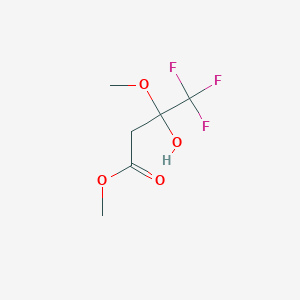
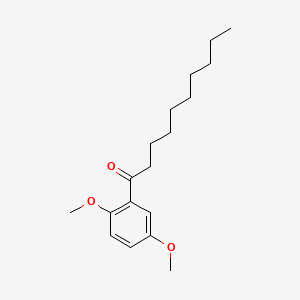
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)



